molecular formula C22H44O7 B13383677 PEG5 Monolaurate CAS No. 58402-37-2

PEG5 Monolaurate

Cat. No.: B13383677
CAS No.: 58402-37-2
M. Wt: 420.6 g/mol
InChI Key: ODGZOZAHFLIINP-UHFFFAOYSA-N
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Description

Polyethylene glycol 5 monolaurate is a nonionic surfactant derived from polyethylene glycol and lauric acid. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This makes it useful in various applications, including as an emulsifier, solubilizer, and dispersing agent in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyethylene glycol 5 monolaurate is typically synthesized through the esterification of polyethylene glycol with lauric acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the desired product is obtained. The reaction can be represented as follows:

[ \text{Polyethylene glycol} + \text{Lauric acid} \rightarrow \text{Polyethylene glycol 5 monolaurate} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of polyethylene glycol 5 monolaurate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol 5 monolaurate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of polyethylene glycol 5 monolaurate can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Polyethylene glycol 5 monolaurate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.

    Biology: Used in cell culture media to enhance cell growth and viability.

    Medicine: Used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Used in the formulation of cosmetics, personal care products, and cleaning agents due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of polyethylene glycol 5 monolaurate involves its ability to interact with both hydrophilic and lipophilic substances. This allows it to form micelles, which can encapsulate hydrophobic molecules and improve their solubility in aqueous environments. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the formation of stable emulsions.

Comparison with Similar Compounds

Polyethylene glycol 5 monolaurate can be compared with other similar compounds, such as:

    Polyethylene glycol 5 monostearate: Similar in structure but derived from stearic acid instead of lauric acid. It has different solubility and emulsifying properties.

    Polyethylene glycol 5 monooleate: Derived from oleic acid and has different hydrophilic-lipophilic balance (HLB) values, making it suitable for different applications.

    Polyethylene glycol 5 monopalmitate: Derived from palmitic acid and has different melting points and solubility characteristics.

Polyethylene glycol 5 monolaurate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and solubilizer in various applications.

Properties

CAS No.

58402-37-2

Molecular Formula

C22H44O7

Molecular Weight

420.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-22(24)29-21-20-28-19-18-27-17-16-26-15-14-25-13-12-23/h23H,2-21H2,1H3

InChI Key

ODGZOZAHFLIINP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCO

Origin of Product

United States

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